molecular formula C10H18N4O2 B2869931 N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-40-5

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2869931
CAS No.: 1429418-40-5
M. Wt: 226.28
InChI Key: XGXNEFUJJPGVGH-UHFFFAOYSA-N
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Description

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family It is characterized by its unique structure, which includes an isobutyl group, an isopropyl group, and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a pyrazole derivative followed by the introduction of isobutyl and isopropyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isobutyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Solvents like ethanol or methanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Isobutyl-1-isopropyl-4-amino-1H-pyrazol-3-amine.

Scientific Research Applications

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The isobutyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-Isobutyl-1-isopropyl-4-amino-1H-pyrazol-3-amine: A reduced form of the compound with an amino group instead of a nitro group.

    N-Isobutyl-1-isopropyl-4-chloro-1H-pyrazol-3-amine: A derivative with a chloro group.

    N-Isobutyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine: A derivative with a methyl group.

Uniqueness

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for a range of redox reactions that are not possible with its amino or chloro derivatives.

Properties

IUPAC Name

N-(2-methylpropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-7(2)5-11-10-9(14(15)16)6-13(12-10)8(3)4/h6-8H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNEFUJJPGVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NN(C=C1[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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